molecular formula C31H56O3 B14343090 Benzoic acid;tetracosan-1-ol CAS No. 103569-99-9

Benzoic acid;tetracosan-1-ol

Cat. No.: B14343090
CAS No.: 103569-99-9
M. Wt: 476.8 g/mol
InChI Key: ZRQVBYRLSOJIII-UHFFFAOYSA-N
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Description

Benzoic acid;tetracosan-1-ol is a compound formed by the combination of benzoic acid and tetracosan-1-ol. Benzoic acid is a simple aromatic carboxylic acid with the formula C7H6O2, while tetracosan-1-ol is a long-chain primary fatty alcohol with the formula C24H50O. The combination of these two compounds results in a unique molecule that exhibits properties of both its constituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid;tetracosan-1-ol can be achieved through esterification. This involves the reaction of benzoic acid with tetracosan-1-ol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The reactants are mixed in large reactors, and the reaction is catalyzed by an acid. The product is then purified through distillation and recrystallization to obtain a high-purity compound.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid;tetracosan-1-ol undergoes various chemical reactions, including:

    Oxidation: The benzoic acid moiety can be oxidized to form benzaldehyde or benzoic anhydride.

    Reduction: The benzoic acid can be reduced to benzyl alcohol.

    Substitution: The hydroxyl group of tetracosan-1-ol can undergo substitution reactions to form esters or ethers.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Acid chlorides or anhydrides are used for esterification, while alkyl halides are used for ether formation.

Major Products

    Oxidation: Benzaldehyde, benzoic anhydride.

    Reduction: Benzyl alcohol.

    Substitution: Esters and ethers of tetracosan-1-ol.

Scientific Research Applications

Benzoic acid;tetracosan-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.

    Industry: Used in the formulation of cosmetics and personal care products due to its emollient properties.

Mechanism of Action

The mechanism of action of benzoic acid;tetracosan-1-ol involves its interaction with cellular membranes. The benzoic acid moiety can disrupt microbial cell walls, leading to cell lysis. The tetracosan-1-ol component can integrate into lipid bilayers, altering membrane fluidity and permeability. This dual action makes the compound effective against a wide range of microorganisms.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid: A simple aromatic carboxylic acid with antimicrobial properties.

    Tetracosan-1-ol: A long-chain fatty alcohol with emollient properties.

    Benzyl alcohol: A simple aromatic alcohol with antimicrobial properties.

Uniqueness

Benzoic acid;tetracosan-1-ol is unique due to its combination of properties from both benzoic acid and tetracosan-1-ol. This combination results in a compound with enhanced antimicrobial activity and improved solubility in both aqueous and lipid environments, making it versatile for various applications.

Properties

CAS No.

103569-99-9

Molecular Formula

C31H56O3

Molecular Weight

476.8 g/mol

IUPAC Name

benzoic acid;tetracosan-1-ol

InChI

InChI=1S/C24H50O.C7H6O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25;8-7(9)6-4-2-1-3-5-6/h25H,2-24H2,1H3;1-5H,(H,8,9)

InChI Key

ZRQVBYRLSOJIII-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCO.C1=CC=C(C=C1)C(=O)O

Origin of Product

United States

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